molecular formula C19H24N2O5S B2997767 1-((1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2058740-79-5

1-((1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2997767
CAS No.: 2058740-79-5
M. Wt: 392.47
InChI Key: CDNOVWNKACHQQB-UHFFFAOYSA-N
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Description

The compound “1-((1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione” features a stereochemically defined 8-azabicyclo[3.2.1]octane core, a bicyclic structure with a nitrogen atom at the 8-position. At this position, the nitrogen is functionalized with a (2-methoxy-5-methylphenyl)sulfonyl group, introducing both aromatic and sulfonamide characteristics.

The stereochemistry (1R,5S) suggests a rigid spatial arrangement that may influence biological activity and physicochemical properties. The estimated molecular formula is C₁₉H₂₁N₂O₅S, with a molecular weight of approximately 389.4 g/mol (calculated). Key structural features include:

  • Sulfonyl group: Enhances stability and modulates electronic properties.
  • Methoxy-methylphenyl moiety: Provides steric bulk and lipophilicity.
  • Pyrrolidine-2,5-dione: Contributes to hydrogen-bonding capacity and metabolic stability.

Properties

IUPAC Name

1-[8-(2-methoxy-5-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-12-3-6-16(26-2)17(9-12)27(24,25)21-13-4-5-14(21)11-15(10-13)20-18(22)7-8-19(20)23/h3,6,9,13-15H,4-5,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNOVWNKACHQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step process. The initial step often includes the preparation of the 8-azabicyclo[3.2.1]octane core, followed by the introduction of the sulfonyl group at the 8-position. Methoxy and methyl groups are added to the phenyl ring via electrophilic aromatic substitution. The final step includes the formation of the pyrrolidine-2,5-dione structure, generally through a cyclization reaction under specific conditions such as elevated temperatures and the presence of a catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch processes. High-pressure reactors and automated control systems ensure the precision of reaction conditions, such as temperature, pressure, and pH, essential for consistent yield and purity. The use of advanced purification techniques like chromatography and crystallization further guarantees the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

  • Oxidation: : Conversion of the methoxy group to a hydroxyl or carbonyl group.

  • Reduction: : Reduction of the sulfonyl group to a sulfide or thiol.

  • Substitution: : Electrophilic or nucleophilic substitution on the aromatic ring.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Use of halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) under controlled conditions.

Major Products

The major products from these reactions vary depending on the conditions but typically include:

  • Oxidized phenyl derivatives.

  • Reduced sulfonyl derivatives.

  • Substituted aromatic compounds.

Scientific Research Applications

1-((1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione finds applications across multiple scientific fields:

  • Chemistry: : As a reagent or intermediate in organic synthesis.

  • Biology: : For studying enzyme-substrate interactions or receptor binding studies.

  • Medicine: : Potentially as a lead compound in drug development for its unique structural properties.

  • Industry: : Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets:

  • Molecular Targets: : It may bind to certain enzymes or receptors, altering their activity.

  • Pathways Involved: : Depending on its structure, it can modulate biochemical pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on molecular features and substituent effects:

Compound Name Molecular Formula Molecular Weight Substituent on 8-Azabicyclo[3.2.1]octane Key Structural Differences Reference
Target Compound C₁₉H₂₁N₂O₅S ~389.4 2-Methoxy-5-methylphenyl sulfonyl Reference structure with methoxy-methyl groups N/A
1-((1R,5S)-8-((4-Fluoro-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione C₁₈H₂₁FN₂O₄S 380.4 4-Fluoro-3-methylphenyl sulfonyl Fluorine substitution enhances electronegativity
1-((1R,5S)-8-(2-(2,4-Dichlorophenoxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione C₁₉H₂₀Cl₂N₂O₄ 411.3 2-(2,4-Dichlorophenoxy)acetyl Chlorinated phenoxy group increases lipophilicity
1-(2-((1R,5S)-8-Azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)pyrrolidine-2,5-dione C₁₃H₁₆N₂O₃ 248.3 Oxoethyl Simpler substituent; lower molecular weight
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one C₁₃H₁₃FN₂O₃ 264.3 2-Fluoro-4-nitrophenyl Nitro group enhances reactivity; no dione

Key Findings:

Substituent Electronic Effects: The fluorinated sulfonyl analog () exhibits reduced molecular weight (380.4 vs. ~389.4) due to fluorine’s lighter atomic mass. The electron-withdrawing fluorine may improve metabolic stability compared to the target’s methoxy group .

Steric and Lipophilic Considerations: The dichlorophenoxy acetyl analog () has the highest molecular weight (411.3) due to chlorine atoms, which increase lipophilicity and may enhance membrane permeability .

Conformational Analysis :

  • X-ray crystallography of the nitrophenyl derivative () reveals a chair conformation in the bicyclo octane ring and an envelope conformation in the pyrrolidine ring. Substituents like sulfonyl groups may further rigidify the structure, affecting binding pocket compatibility .

Biological Activity

The compound 1-((1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a complex bicyclic structure that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique bicyclic structure characterized by:

  • A pyrrolidine ring
  • A sulfonyl group attached to a methoxy-substituted phenyl ring
  • Specific stereochemistry contributing to its biological activity

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems. Key mechanisms include:

Enzymatic Inhibition: Preliminary studies indicate that the compound may inhibit certain enzymes involved in inflammatory processes, affecting cytokine production and immune response modulation.

Receptor Binding: Its structural features suggest potential interactions with neurotransmitter receptors, which could explain effects on mood regulation and anxiety.

Pharmacological Effects

A summary of the pharmacological effects reported in various studies includes:

Effect Description
Anti-inflammatory Inhibits enzymes related to inflammatory pathways, potentially reducing cytokine levels.
Neurotransmitter Modulation Possible interaction with receptors influencing mood and anxiety levels.
Antitumor Activity Exhibits antiproliferative effects on certain cancer cell lines, indicating potential as an antitumor agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Inhibition of Enzymatic Activity:
    • A study demonstrated that the compound inhibits enzymes involved in inflammatory pathways, leading to decreased cytokine production. This suggests a potential role in treating inflammatory diseases.
  • Neuropharmacological Effects:
    • Research indicates that the compound may interact with serotonin receptors, which are crucial for mood regulation. This interaction could provide insights into its potential use as an anxiolytic or antidepressant agent.
  • Antitumor Properties:
    • In vitro studies showed that the compound exhibits significant antiproliferative effects against cancer cell lines expressing folate receptors. The mechanism involves inhibition of key metabolic pathways essential for tumor growth .

Comparative Analysis

When compared to similar compounds with bicyclic structures containing sulfonyl and methoxy groups, this compound stands out due to its specific functional groups and stereochemistry, which confer unique biological properties.

Compound Biological Activity
(1S,5S,6R)-6-acetylamino-(5′-methoxyindolo[2,3-b])bicyclo[3.2.1]oct-2-eneModerate anti-inflammatory effects
1-benzhydryl-sulfonyl derivativesSignificant antimicrobial activity
This compound Strong anti-inflammatory and neuropharmacological effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione, and how are intermediates characterized?

  • Methodological Answer : A multi-step synthesis approach is typically employed, involving sulfonylation of the 8-azabicyclo[3.2.1]octane scaffold followed by coupling with pyrrolidine-2,5-dione derivatives. Key steps include refluxing precursors in polar aprotic solvents (e.g., DMF) with catalysts like potassium carbonate, as seen in analogous syntheses of bicyclic sulfonamides . Intermediate characterization relies on 1H^1H NMR, 13C^{13}C NMR, FT-IR, and elemental analysis to confirm regioselectivity and purity .

Q. How should researchers handle safety protocols for this compound, given its structural complexity?

  • Methodological Answer : Follow guidelines for handling sulfonamide derivatives and bicyclic amines, including use of fume hoods, gloves, and eye protection. Refer to Safety Data Sheets (SDS) for related azabicyclo compounds, which emphasize avoiding inhalation/ingestion and immediate decontamination with water in case of exposure .

Q. What are the foundational structure-activity relationship (SAR) insights for the 8-azabicyclo[3.2.1]octane scaffold in this compound?

  • Methodological Answer : The bicyclic framework confers rigidity, influencing receptor binding. Substituents on the sulfonyl group (e.g., 2-methoxy-5-methylphenyl) modulate lipophilicity and electronic effects, as demonstrated in SAR studies of similar tropane-derived analogs .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve conformational ambiguities in the bicyclic core of this compound?

  • Methodological Answer : X-ray crystallography reveals chair (azabicyclo[3.2.1]octane) and envelope (pyrrolidine-2,5-dione) conformations. Dihedral angles between aromatic sulfonyl groups and the bicyclic system (e.g., 86.59° in related structures) provide insights into steric interactions and packing efficiency .

Q. What experimental design strategies optimize reaction yields for sulfonylation steps in its synthesis?

  • Methodological Answer : Use Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation) enable precise control of exothermic reactions and improve reproducibility in multi-step syntheses .

Q. How can researchers address contradictions in pharmacological data for pyrrolidine-2,5-dione derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antibacterial vs. anticonvulsant effects) may arise from assay conditions or substituent variability. Cross-validate results using orthogonal assays (e.g., in vitro enzymatic inhibition and cell-based models) and apply cheminformatics tools to decouple scaffold-specific vs. substituent-driven effects .

Q. What advanced analytical techniques are critical for assessing metabolic stability of this compound?

  • Methodological Answer : Employ LC-MS/MS to track degradation products under simulated physiological conditions (e.g., pH 7.4 buffer, liver microsomes). Stability studies should monitor sulfonamide hydrolysis and oxidation of the methoxy-methylphenyl group, which are common metabolic pathways for similar structures .

Q. How can researchers design assays to evaluate target engagement in neurological disorders?

  • Methodological Answer : Use radioligand binding assays with 3H^3H-labeled analogs to quantify affinity for neurotransmitter transporters (e.g., serotonin or dopamine reuptake proteins). Functional assays (e.g., electrophysiology in neuronal cells) can validate modulatory effects on ion channels linked to the bicyclic amine moiety .

Notes for Methodological Rigor

  • Data Validation : Cross-reference NMR assignments with computational modeling (e.g., DFT for 13C^{13}C chemical shifts) to confirm structural accuracy .
  • Contradiction Management : Document reaction conditions (e.g., solvent purity, inert atmosphere) to minimize variability in synthetic yields .
  • Biological Assays : Include positive/negative controls (e.g., known tropane alkaloids) to contextualize activity profiles .

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